3-methyl-7-(4-methylbenzyl)-8-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
4-NITROBENZALDEHYDE [3-METHYL-7-(4-METHYLBENZYL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]HYDRAZONE is a complex organic compound with the molecular formula C21H19N7O4 and a molecular weight of 433.43 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . It is characterized by its unique structure, which includes a nitrobenzaldehyde moiety and a purine derivative.
Preparation Methods
The synthesis of 4-NITROBENZALDEHYDE [3-METHYL-7-(4-METHYLBENZYL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]HYDRAZONE typically involves the reaction of 4-nitrobenzaldehyde with a purine derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-NITROBENZALDEHYDE [3-METHYL-7-(4-METHYLBENZYL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]HYDRAZONE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: Limited industrial applications due to its primary use in research.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitrobenzaldehyde moiety can participate in redox reactions, while the purine derivative can interact with nucleic acids and proteins. These interactions can lead to various biological effects, including enzyme inhibition and modulation of protein function .
Comparison with Similar Compounds
Similar compounds to 4-NITROBENZALDEHYDE [3-METHYL-7-(4-METHYLBENZYL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]HYDRAZONE include:
4-NITROBENZALDEHYDE [3-METHYL-7-(1-NAPHTHYLMETHYL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]HYDRAZONE: Similar structure but with a naphthylmethyl group instead of a methylbenzyl group.
4-NITROBENZALDEHYDE [1,3-DIMETHYL-7-(1-NAPHTHYLMETHYL)-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL]HYDRAZONE: Contains a dimethyl group on the purine ring.
These compounds share similar chemical properties but differ in their specific functional groups, which can lead to variations in their reactivity and biological activity.
Properties
Molecular Formula |
C21H19N7O4 |
---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
3-methyl-7-[(4-methylphenyl)methyl]-8-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione |
InChI |
InChI=1S/C21H19N7O4/c1-13-3-5-15(6-4-13)12-27-17-18(26(2)21(30)24-19(17)29)23-20(27)25-22-11-14-7-9-16(10-8-14)28(31)32/h3-11H,12H2,1-2H3,(H,23,25)(H,24,29,30)/b22-11+ |
InChI Key |
QFCXOVRKRQXFQD-SSDVNMTOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2N/N=C/C4=CC=C(C=C4)[N+](=O)[O-])N(C(=O)NC3=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2NN=CC4=CC=C(C=C4)[N+](=O)[O-])N(C(=O)NC3=O)C |
Origin of Product |
United States |
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